molecular formula C18H17N3O3S B11979364 (2E)-2-[(2E)-(4-hydroxybenzylidene)hydrazinylidene]-5-(4-methoxybenzyl)-2,5-dihydro-1,3-thiazol-4-ol

(2E)-2-[(2E)-(4-hydroxybenzylidene)hydrazinylidene]-5-(4-methoxybenzyl)-2,5-dihydro-1,3-thiazol-4-ol

Cat. No.: B11979364
M. Wt: 355.4 g/mol
InChI Key: GPCBQVUDWKQALV-YBFXNURJSA-N
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Description

4-HYDROXYBENZALDEHYDE (5(4-MEO-BENZYL)-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE)HYDRAZONE is a complex organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-HYDROXYBENZALDEHYDE (5(4-MEO-BENZYL)-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE)HYDRAZONE typically involves the condensation of 4-hydroxybenzaldehyde with a thiazolidinone derivative. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The general reaction scheme can be represented as follows:

4-Hydroxybenzaldehyde+Thiazolidinone derivative4-HYDROXYBENZALDEHYDE (5(4-MEO-BENZYL)-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE)HYDRAZONE\text{4-Hydroxybenzaldehyde} + \text{Thiazolidinone derivative} \rightarrow \text{4-HYDROXYBENZALDEHYDE (5(4-MEO-BENZYL)-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE)HYDRAZONE} 4-Hydroxybenzaldehyde+Thiazolidinone derivative→4-HYDROXYBENZALDEHYDE (5(4-MEO-BENZYL)-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE)HYDRAZONE

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be necessary to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogenating agents, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

In biological research, hydrazones are often studied for their potential as enzyme inhibitors or as ligands in metal coordination complexes.

Medicine

Medically, hydrazones have been investigated for their potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-HYDROXYBENZALDEHYDE (5(4-MEO-BENZYL)-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE)HYDRAZONE would depend on its specific application. For example, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological or chemical context.

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydroxybenzaldehyde hydrazone
  • Thiazolidinone derivatives
  • Methoxybenzyl hydrazones

Properties

Molecular Formula

C18H17N3O3S

Molecular Weight

355.4 g/mol

IUPAC Name

(2E)-2-[(E)-(4-hydroxyphenyl)methylidenehydrazinylidene]-5-[(4-methoxyphenyl)methyl]-1,3-thiazolidin-4-one

InChI

InChI=1S/C18H17N3O3S/c1-24-15-8-4-12(5-9-15)10-16-17(23)20-18(25-16)21-19-11-13-2-6-14(22)7-3-13/h2-9,11,16,22H,10H2,1H3,(H,20,21,23)/b19-11+

InChI Key

GPCBQVUDWKQALV-YBFXNURJSA-N

Isomeric SMILES

COC1=CC=C(C=C1)CC2C(=O)N/C(=N\N=C\C3=CC=C(C=C3)O)/S2

Canonical SMILES

COC1=CC=C(C=C1)CC2C(=O)NC(=NN=CC3=CC=C(C=C3)O)S2

Origin of Product

United States

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